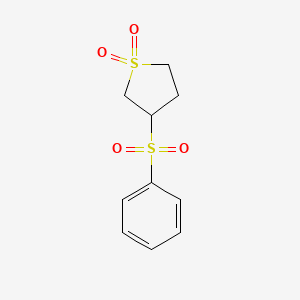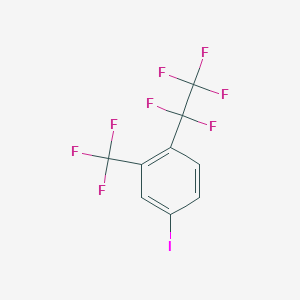
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene is a specialized organic compound characterized by the presence of iodine, pentafluoroethyl, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene typically involves the introduction of iodine, pentafluoroethyl, and trifluoromethyl groups onto a benzene ring. One common method involves the use of halogenation reactions, where iodine is introduced to the benzene ring under controlled conditions. The pentafluoroethyl and trifluoromethyl groups can be added through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and substitution reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the iodine or fluorine atoms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its iodine, pentafluoroethyl, and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which allow the compound to modify other chemical structures.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Iodo-1-(pentafluoroethyl)benzene
- 4-Iodo-2-(trifluoromethyl)benzene
Uniqueness
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene is unique due to the simultaneous presence of iodine, pentafluoroethyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H3F8I |
|---|---|
Molecular Weight |
390.01 g/mol |
IUPAC Name |
4-iodo-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8I/c10-7(11,9(15,16)17)5-2-1-4(18)3-6(5)8(12,13)14/h1-3H |
InChI Key |
KZPPNKYCNLAWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


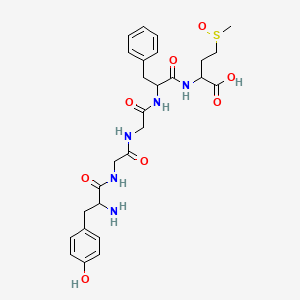
![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)

![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)

![4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-](/img/structure/B12117785.png)
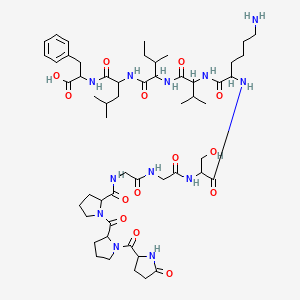


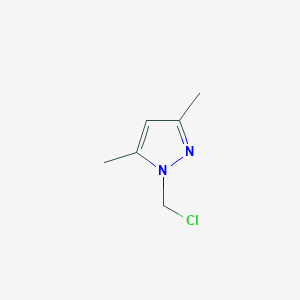
![3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12117812.png)

